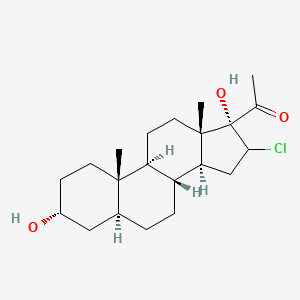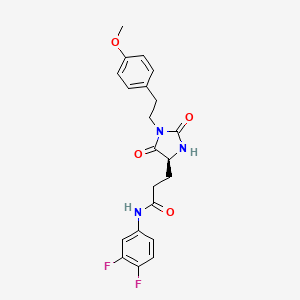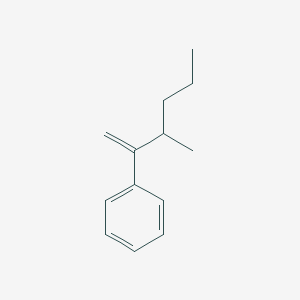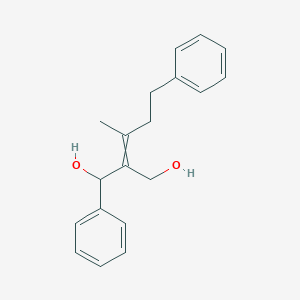
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol is a chemical compound known for its unique structure and properties. It is characterized by the presence of phenyl groups and a diol functional group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the aldol condensation reaction between benzaldehyde and a suitable ketone, followed by reduction to form the diol. The reaction conditions often require a base catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the phenyl groups or the diol itself.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol involves its interaction with molecular targets through its phenyl and diol groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,2-propanediol
- 2-Phenyl-2-butanol
- Benzyl alcohol
Uniqueness
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol stands out due to its unique combination of phenyl and diol groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
917883-18-2 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol |
InChI |
InChI=1S/C19H22O2/c1-15(12-13-16-8-4-2-5-9-16)18(14-20)19(21)17-10-6-3-7-11-17/h2-11,19-21H,12-14H2,1H3 |
InChI Key |
UWRWFFPSFFLQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)C(C1=CC=CC=C1)O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


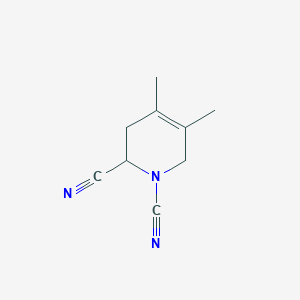
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
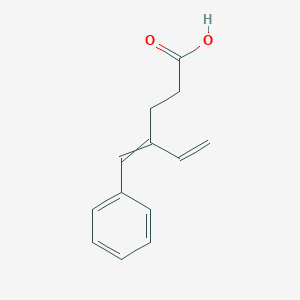
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
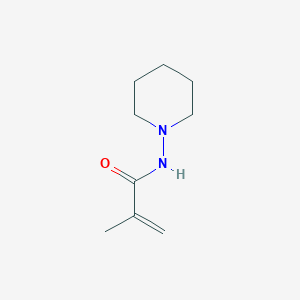
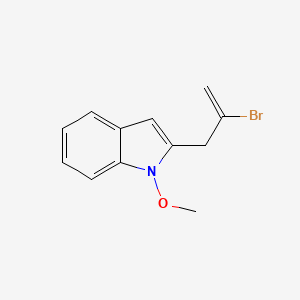
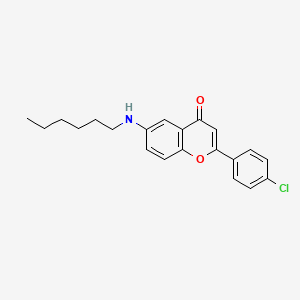
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
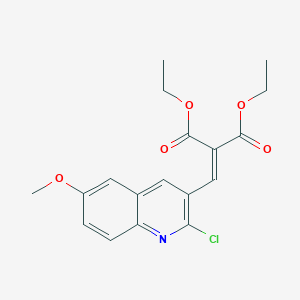
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)
